5-Amino-2-(4-hydroxyphenyl)pyridazin-3(2H)-one
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Overview
Description
5-Amino-2-(4-hydroxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with an amino group at the 5-position and a hydroxyphenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(4-hydroxyphenyl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzohydrazide with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyridazine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(4-hydroxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
5-Amino-2-(4-hydroxyphenyl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-(4-hydroxyphenyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(4-hydroxyphenyl)pyridazine: Similar structure but different substitution pattern.
5-Amino-2-(4-methoxyphenyl)pyridazin-3(2H)-one: Methoxy group instead of hydroxy group.
5-Amino-2-phenylpyridazin-3(2H)-one: Lacks the hydroxy group on the phenyl ring.
Uniqueness
5-Amino-2-(4-hydroxyphenyl)pyridazin-3(2H)-one is unique due to the presence of both amino and hydroxy groups, which can participate in various chemical reactions and interactions
Biological Activity
5-Amino-2-(4-hydroxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is being explored for various therapeutic applications, particularly in the fields of oncology and cardiovascular diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Research indicates that this compound exhibits multiple mechanisms of action, primarily through inhibition of specific biological targets:
- FABP4 Inhibition : Recent studies have identified this compound as a potential inhibitor of fatty acid-binding protein 4 (FABP4), which plays a crucial role in lipid metabolism and inflammation. In vitro assays demonstrated significant inhibitory activity, with an IC50 value reported at 2.97 µM, indicating its potential in treating metabolic disorders .
- Vasodilatory Effects : The compound has also been evaluated for its vasodilatory properties. In a series of experiments, it was found to exhibit potent vasorelaxant activity, with effective concentrations (EC50) ranging from 0.02916 to 1.907 µM, outperforming traditional vasodilators such as hydralazine .
Structure-Activity Relationship (SAR)
The SAR analysis of pyridazinone derivatives, including this compound, reveals that modifications on the phenyl ring significantly affect biological activity. For instance:
- Hydroxyl Substitution : The presence of hydroxyl groups on the phenyl ring enhances the compound's affinity for biological targets, improving its pharmacological profile.
- Positioning of Functional Groups : Variations in the positioning of amino and hydroxyl groups have been shown to influence both potency and selectivity against specific receptors.
Table 1 summarizes the IC50 values for various derivatives tested against FABP4:
Compound | IC50 (µM) |
---|---|
5-Amino-2-(4-hydroxyphenyl) | 2.97 |
Reference Compound (Arachidonic Acid) | 3.42 |
Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study by Crocetti et al. highlighted the synthesis and evaluation of this compound as a novel scaffold for FABP4 inhibition. The results indicated that structural modifications could lead to enhanced inhibitory effects against FABP4, suggesting avenues for drug development in metabolic diseases .
- Vasorelaxant Activity : Another study demonstrated that derivatives of pyridazinones exhibited superior vasorelaxant properties compared to established treatments for hypertension. Compounds with specific substitutions showed EC50 values significantly lower than those of conventional vasodilators, indicating their potential as new antihypertensive agents .
Properties
CAS No. |
80234-29-3 |
---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
5-amino-2-(4-hydroxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C10H9N3O2/c11-7-5-10(15)13(12-6-7)8-1-3-9(14)4-2-8/h1-6,14H,11H2 |
InChI Key |
NMKQCRKCPFNLRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=C(C=N2)N)O |
Origin of Product |
United States |
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